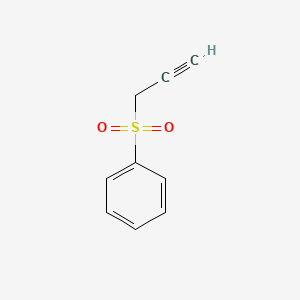

Phenyl propargyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl propargyl sulfone is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Reactions

Phenyl propargyl sulfone has been utilized in various catalytic reactions, particularly in the formation of C–S bonds. Recent studies have shown that sulfones can participate in Pd-catalyzed reactions, expanding their utility in organic synthesis:

- C–C Bond Formation : The compound serves as a substrate for catalytic desulfitative functionalizations, allowing for the construction of complex molecular architectures. For instance, it has been employed in the synthesis of natural products through innovative catalytic pathways involving palladium and visible light photocatalysis .

- Radical Reactions : It acts as an efficient radical acceptor in photoredox processes, enabling the generation of α-amino radicals from N-aryl tertiary amines under visible light .

Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound have been extensively studied:

- Difluoromethylation : The compound can be transformed into difluoromethylated products through nucleophilic substitution with alkyl halides. This reaction pathway has demonstrated high efficiency and selectivity, yielding various difluoromethylalkanes suitable for pharmaceutical applications .

- Synthesis of Fluorinated Compounds : The versatility of this compound extends to the easy generation of benzenesulfonyl difluoromethide, which can subsequently react with carbonyl compounds to form complex fluorinated structures .

Pharmaceutical Applications

This compound has shown potential in drug development due to its biological activities:

- Antimicrobial and Anticancer Activities : Research indicates that cyclic sulfones derived from this compound exhibit significant antimicrobial and anticancer properties, making them candidates for further pharmaceutical exploration .

- Drug Design : The compound's ability to form diverse derivatives allows for the design of new drugs targeting specific biological pathways, enhancing therapeutic efficacy .

Material Science Applications

In material science, this compound has been explored for its properties in non-linear optics and as a precursor for advanced materials:

- Non-linear Optical Materials : The compound's structural characteristics make it suitable for applications in non-linear optics, where it can be used to develop materials with specific optical properties .

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Synthesis of Cyclic Sulfones

A recent study demonstrated the synthesis of cyclic sulfones using this compound as a starting material. Through metal-catalyzed cyclization techniques, researchers achieved high yields and excellent substrate adaptability . This advancement highlights the compound's potential in developing complex molecular frameworks.

Photocatalytic Applications

Another case study focused on the use of this compound in visible light-driven reactions. The study showcased its effectiveness as a photoredox catalyst in generating reactive intermediates, paving the way for sustainable synthetic methodologies aligned with green chemistry principles .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Phenyl propargyl sulfone undergoes nucleophilic substitution at the propargyl position due to the electron-deficient nature of the sulfone group. Key findings include:

-

Alkylation with alkyl halides :

Reaction with primary alkyl iodides (e.g., n-heptyl iodide) in DMF at −50°C, using t-BuOK as a base, yields alkylated propargyl sulfones (e.g., R–CH₂–CF₂–SO₂–Ph) with up to 85% yield. Secondary alkyl halides result in lower yields (<30%) due to steric hindrance .Alkyl Halide Base Solvent Temp (°C) Yield (%) n-C₇H₁₅I t-BuOK DMF −50 85 i-C₃H₇I t-BuOK DMF −50 28 -

Desulfonylation :

Reductive cleavage of the sulfone group using Na/Hg amalgam (−20 to 0°C, 30–60 min) produces terminal alkynes (e.g., CF₂–R) in 80–90% yield .

-Sigmatropic Rearrangements

The propargyl sulfone participates in Rh(II)-catalyzed rearrangements to form sulfur ylides, which are pivotal in synthesizing complex heterocycles:

-

Reaction with Rhodium carbenes :

In aqueous conditions, Rh(II) catalysts promote a -sigmatropic shift, yielding allenyl sulfones or cyclopropane derivatives. For example, treatment with Rh₂(OAc)₄ generates ylides that rearrange to form γ,δ-unsaturated sulfones with >90% efficiency .

Oxidation and Reduction

The sulfone and alkyne groups exhibit distinct redox behavior:

-

Oxidation :

-

Reduction :

Cycloaddition and Radical Reactions

This compound participates in cycloadditions and radical-mediated processes:

-

Diels-Alder reactions :

Reacts with dienes (e.g., 1,3-butadiene) at 80°C to form six-membered cyclic sulfones. Electron-deficient dienes exhibit faster reaction rates (k = 0.15 M⁻¹s⁻¹) . -

Radical coupling :

Under UV light, the propargyl group forms carbon-centered radicals that recombine with propargyl or phenyl radicals, yielding polycyclic aromatic hydrocarbons (PAHs) .

Mechanistic Insights

-

Nucleophilic substitution : The sulfone group polarizes the propargyl C–H bond, facilitating deprotonation by strong bases (e.g., t-BuOK) to form a stabilized carbanion, which attacks electrophiles .

-

Rearrangements : Rh(II)-carbenes insert into the S–C bond, triggering a -shift via a bicyclic transition state (ΔG‡ = 18–22 kcal/mol) .

Comparative Reaction Data

Propiedades

Número CAS |

2525-40-8 |

|---|---|

Fórmula molecular |

C9H8O2S |

Peso molecular |

180.23 g/mol |

Nombre IUPAC |

prop-2-ynylsulfonylbenzene |

InChI |

InChI=1S/C9H8O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 |

Clave InChI |

XRZMPJGMAIXQRM-UHFFFAOYSA-N |

SMILES |

C#CCS(=O)(=O)C1=CC=CC=C1 |

SMILES canónico |

C#CCS(=O)(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

2525-40-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.